molecular formula C20H14ClN3O3 B4189338 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)benzamide

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)benzamide

Cat. No. B4189338
M. Wt: 379.8 g/mol
InChI Key: QDIYDWJXGZMVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of compounds related to the structure of "2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)benzamide" involves multi-step chemical reactions starting from basic chemical precursors like acetic acid, trimethoxybenzene, and substituted benzoyl chlorides. The synthesis pathway typically involves cyclization reactions, acetylation, and the use of phosphorus oxychloride under conditions such as microwave irradiation to achieve the desired 1,3,4-oxadiazole derivatives with high yields and purity (Ravinaik et al., 2021).

Molecular Structure Analysis

The crystal structure of related 1,3,4-oxadiazole compounds shows that these molecules crystallize in specific space groups with defined angles and dimensions, indicating the presence of hydrogen bonds and π-π interactions which are crucial for their stability and reactivity. X-ray diffraction studies are essential for establishing the precise molecular geometry, which in turn influences the compound's chemical properties and reactivity (Sharma et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of 1,3,4-oxadiazole derivatives includes their ability to undergo various organic reactions such as nucleophilic substitution, cyclization, and addition reactions. These reactions are influenced by the electron-rich nature of the oxadiazole ring and the substituents attached to it. The photolysis of oxadiazoles in alcohols, for instance, demonstrates their reactive nature, leading to the formation of new compounds through heterolytic addition and cycloelimination processes (Tsuge et al., 1977).

properties

IUPAC Name

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3/c21-14-9-7-13(8-10-14)18-23-20(27-24-18)17-6-2-1-5-16(17)19(25)22-12-15-4-3-11-26-15/h1-11H,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIYDWJXGZMVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(furan-2-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)benzamide
Reactant of Route 4
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)benzamide
Reactant of Route 6
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.